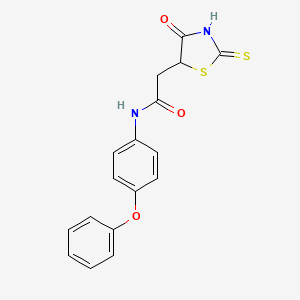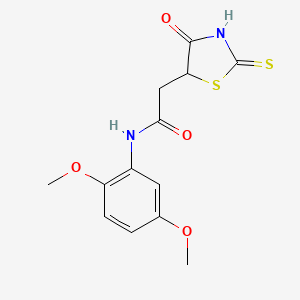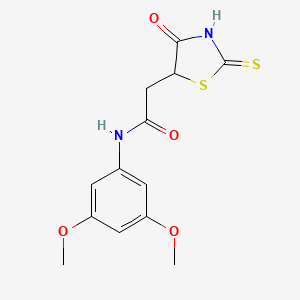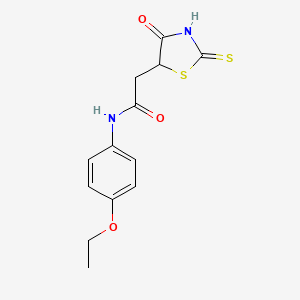
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-phenoxyphenyl)acetamide
説明
2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-phenoxyphenyl)acetamide, commonly referred to as 2M4T, is a small molecule that has been studied extensively in scientific research. It is a member of the thiazole family, and has been found to have a variety of applications in laboratory experiments.
科学的研究の応用
Anticancer Applications
Research has shown that derivatives of the chemical compound 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-phenoxyphenyl)acetamide have potential applications in anticancer therapy. For instance, a study synthesized certain derivatives and investigated their anticancer activities against A549 human lung adenocarcinoma cells, showing selective cytotoxicity (Evren et al., 2019). Similarly, other studies have synthesized and evaluated various derivatives for their anticancer activity, demonstrating inhibitory effects on different cancer cell lines (Karaburun et al., 2018), (Havrylyuk et al., 2013).
Antimicrobial and Antifungal Applications
Compounds related to 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-phenoxyphenyl)acetamide have been shown to possess significant antimicrobial and antifungal activities. Research indicates the synthesis of such compounds and their effectiveness against various bacterial and fungal pathogens (Turan-Zitouni et al., 2005), (Saravanan et al., 2010).
Anti-Inflammatory Applications
Derivatives of this compound have also been synthesized and evaluated for their anti-inflammatory properties. Studies suggest that these derivatives show promising anti-inflammatory activity in both in-vitro and in-vivo models, indicating their potential use in treating inflammatory conditions (Nikalje et al., 2014), (Golota et al., 2015).
Labeling and Synthesis Techniques
Furthermore, studies have focused on the synthesis of labeled versions of these compounds, which are essential for tracing and understanding the biological activities of these molecules in research settings (Xu & Trudell, 2005).
Structural Analysis and Characterization
The crystal structures of derivatives of 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-phenoxyphenyl)acetamide have been described, providing valuable information for the design of similar compounds with desired biological activities (Galushchinskiy et al., 2017).
特性
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c20-15(10-14-16(21)19-17(23)24-14)18-11-6-8-13(9-7-11)22-12-4-2-1-3-5-12/h1-9,14H,10H2,(H,18,20)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYADVFUVMKMOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl 2-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B3083911.png)



![4-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B3083955.png)
![3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B3083959.png)

![N-[4-(acetylamino)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B3083967.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B3083973.png)